2,6-Dibromobenzo[b]furan-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dibromo-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)12-8(10)7(5)11/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJKMWLCBFHRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dibromobenzo B Furan 3 2h One and Its Analogues
Precursor Synthesis Strategies
The foundation for synthesizing the target molecule lies in the effective construction of the benzofuran-3(2H)-one scaffold, either in its unsubstituted form or with a bromine substituent already in place.
The unsubstituted benzo[b]furan-3(2H)-one, also known as coumaranone, is a key intermediate. Its synthesis can be achieved through various routes. One common method involves the intramolecular cyclization of phenoxyacetic acid derivatives. For instance, the Dieckmann condensation of esters of 2-carboxymethoxyphenoxyacetic acid can yield the corresponding benzofuranone. Another approach is the acid-catalyzed cyclization of 2-phenoxyacetic acids. More contemporary methods include metal-catalyzed reactions. For example, rhodium-catalyzed annulation of N-aryloxyacetamides with propiolic acids can furnish the benzofuran-3(2H)-one scaffold with a quaternary center. organic-chemistry.org Microwave-assisted synthesis from benzoate (B1203000) substrates has also been reported as a facile method to obtain these dihydrobenzofuranones. researchgate.net
A variety of synthetic methods for the benzofuran-3(2H)-one core are summarized below:
| Starting Material(s) | Key Reagents/Catalysts | Reaction Type | Ref. |
| 2-Phenoxyacetic Acid | Strong Acid (e.g., PPA) | Intramolecular Friedel-Crafts Acylation | researchgate.net |
| N-Aryloxyacetamides, Propiolic Acids | Rh/Co Relay Catalysis | C-H Functionalization/Annulation | organic-chemistry.org |
| o-Alkynyl Phenol (B47542) | Gold(I) / Selectfluor | Cycloisomerization | researchgate.net |
| Benzoate Substrates | K₂CO₃, DMF | Microwave-Assisted Cyclization | researchgate.net |
This table presents a selection of synthetic approaches and is not exhaustive.
To synthesize the target compound, it is often more efficient to start with a precursor that already contains one of the bromine atoms. 6-Bromobenzofuran-3(2H)-one is a logical choice for such a precursor. bldpharm.com Its synthesis would typically mirror the methods used for the unsubstituted analogue, but starting with a brominated phenol. For example, the cyclization of an acid derivative of 4-bromophenol, such as 2-(4-bromophenoxy)acetic acid, can be induced to form the 6-bromobenzofuran-3(2H)-one ring system. The presence of the bromine atom on the phenol ring generally does not interfere with these cyclization reactions. The synthesis of related structures, like 1-(3-Amino-6-bromobenzofuran-2-yl)ethan-1-one, further demonstrates the feasibility of building the benzofuran (B130515) core with a pre-existing bromine atom at the 6-position. mdpi.com
Direct Bromination Approaches
Direct bromination of a pre-formed benzofuran-3(2H)-one core is a primary strategy for introducing the two bromine atoms required. This involves careful control of reaction conditions to achieve the desired regiochemistry.
The structure of benzofuran-3(2H)-one presents two distinct sites for bromination: the aromatic ring and the α-carbon to the carbonyl group (C-2 position).
Aromatic Bromination (C-6): Electrophilic aromatic substitution on the benzene (B151609) ring of benzofuran-3(2H)-one is directed by the ether oxygen and the carbonyl group. The ether oxygen is an activating, ortho-, para-directing group, while the carbonyl is deactivating and meta-directing. The position para to the activating ether oxygen (C-6) is a highly favored site for electrophilic attack. Therefore, treatment of unsubstituted benzofuran-3(2H)-one with an electrophilic bromine source is expected to yield 6-bromobenzofuran-3(2H)-one with high regioselectivity. The development of highly para-selective bromination methods for phenols and other activated aromatic rings supports this selective outcome. nih.gov
α-Bromination (C-2): The introduction of a bromine atom at the C-2 position occurs via α-bromination of the ketone. This reaction can proceed through either an acid-catalyzed or a radical pathway. wikipedia.org The methylene (B1212753) group at C-2 is activated by both the adjacent carbonyl group and the ether oxygen, making it susceptible to bromination. To achieve the desired 2,6-dibromo product, one would typically first brominate the aromatic ring at the 6-position and then perform the α-bromination on the resulting 6-bromobenzofuran-3(2H)-one.
| Brominating Agent | Typical Use/Target Position | Reaction Conditions | Ref. |
| N-Bromosuccinimide (NBS) | α-Bromination (C-2) | Acid catalysis or radical initiator (e.g., AIBN, light) in a solvent like CCl₄. | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Liquid Bromine (Br₂) | Aromatic Bromination (C-6) | Often used with a Lewis acid catalyst (e.g., FeBr₃) or in a polar solvent like acetic acid. | masterorganicchemistry.comcornell.edu |
| Tribromoisocyanuric Acid (TBCA) | Aromatic & α-Bromination | A solid, stable source of electrophilic bromine, often used as an alternative to liquid bromine. | |
| Phosphorus Tribromide (PBr₃) | Not a direct brominating agent for this transformation. | Primarily used for converting alcohols to alkyl bromides. |
This table provides examples of common brominating agents and their typical applications in the context of synthesizing the target compound.
For the synthesis of 2,6-Dibromobenzo[b]furan-3(2H)-one, a plausible two-step bromination would involve:
Reacting benzo[b]furan-3(2H)-one with Br₂ in a suitable solvent to form 6-bromobenzofuran-3(2H)-one.
Reacting the 6-bromobenzofuran-3(2H)-one with N-Bromosuccinimide (NBS) under acid catalysis or radical initiation to install the second bromine at the C-2 position. wikipedia.org
Cross-Coupling Strategies for Substituted Benzo[b]furan-3(2H)-one Systems
The bromine atoms in this compound serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the formation of new carbon-carbon bonds. libretexts.org
In a typical Suzuki-Miyaura reaction, an organohalide (like our dibromo-benzofuranone) is coupled with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.govorganic-chemistry.org This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, at the C-2 and C-6 positions.
The differential reactivity of the two C-Br bonds (vinylic-like at C-2 vs. aromatic at C-6) could potentially allow for selective or sequential cross-coupling reactions by carefully choosing the palladium catalyst, ligands, and reaction conditions. This would open up pathways to a diverse library of highly substituted benzofuran-3(2H)-one derivatives, which are of interest in medicinal chemistry and materials science.
A generalized scheme for such a transformation is presented below:
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| This compound | R-B(OH)₂ (Aryl or Vinyl Boronic Acid) | Pd(PPh₃)₄ / Na₂CO₃ | 2-R-6-Bromobenzo[b]furan-3(2H)-one or 2-Bromo-6-R-benzo[b]furan-3(2H)-one or 2,6-di-R-benzo[b]furan-3(2H)-one |
This table illustrates a hypothetical Suzuki-Miyaura cross-coupling reaction. The regioselectivity and yield would depend on the specific substrates and reaction conditions employed.
Palladium-Catalyzed Reactions
Cyclization and Rearrangement Pathways Leading to Benzo[b]furan-3(2H)-one Skeletons
The formation of the benzo[b]furan-3(2H)-one skeleton often relies on intramolecular cyclization reactions of appropriately substituted precursors. These reactions can proceed through various mechanisms, including nucleophilic attack, transition-metal catalysis, and rearrangement cascades.
One common strategy involves the cyclization of α-aryloxy- or α-arylthio-ketones. For instance, the addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones can lead to the formation of 3-substituted benzo[b]furans through a direct cyclization and dehydration sequence. organic-chemistry.org This pathway competes with a temperature-dependent nih.govresearchgate.net-aryl migration that yields 2-substituted benzo[b]furans. organic-chemistry.org
Transition-metal catalysis plays a pivotal role in many modern synthetic approaches. Gold-catalyzed cycloisomerization of γ-hydroxyalkynones provides a mild and efficient route to substituted 3(2H)-furanones. organic-chemistry.org Similarly, a combination of rhodium(II) and palladium(0) catalysts can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters to furnish highly substituted 3(2H)-furanones. organic-chemistry.org In a novel approach, the treatment of 2-(iodoethynyl)-aryl esters with a gold(I) catalyst induces a cycloisomerization involving a nih.govresearchgate.net-iodine shift to form a gold(I)-vinylidene intermediate, which then undergoes a C-O insertion to construct the benzo[b]furanone ring. chim.it
Rearrangement reactions also offer unique pathways to the benzo[b]furan-3(2H)-one core. A notable example is the charge-accelerated nih.govnih.gov-sigmatropic rearrangement of intermediates derived from 2,6-disubstituted phenols and alkynyl sulfoxides, which leads to highly substituted benzo[b]furans. rsc.org Another innovative method involves a transition-metal-catalyzed activation of alkynes coupled with heterocyclization and a subsequent 1,2-alkyl shift, starting from 2-hydroxy-2-alkynylcarbonyl compounds. organic-chemistry.org
The following table summarizes key cyclization and rearrangement strategies for the synthesis of benzo[b]furan-3(2H)-one and its analogs.
| Starting Material Type | Reagents/Catalyst | Key Transformation | Product Type |
| 1-(2-Hydroxyphenyl)-2-chloroethanones | Grignard Reagents | Direct Cyclization/Dehydration | 3-Substituted Benzo[b]furans |
| γ-Hydroxyalkynones | Gold(I) Catalyst | Cycloisomerization | Substituted 3(2H)-Furanones |
| α-Diazo-δ-keto-esters | Rh(II)/Pd(0) Catalysts | Cyclization/Allylic Alkylation | Highly Substituted 3(2H)-Furanones |
| 2-(Iodoethynyl)-aryl esters | Gold(I) Catalyst | nih.govresearchgate.net-Iodine Shift & C-O Insertion | Benzo[b]furanones |
| 2,6-Disubstituted phenols and alkynyl sulfoxides | - | nih.govnih.gov-Sigmatropic Rearrangement | Highly Substituted Benzo[b]furans |
| 2-Hydroxy-2-alkynylcarbonyl compounds | Transition Metal Catalyst | Heterocyclization & 1,2-Alkyl Shift | Substituted 3(2H)-Furanones |
Novel Synthetic Routes and Atom Economy Considerations
The development of novel synthetic routes with high atom economy is a central theme in modern organic chemistry. nih.gov Atom economy, a concept that emphasizes the maximization of atoms from starting materials incorporated into the final product, is crucial for sustainable and cost-effective chemical synthesis. nih.gov
Recent advancements in the synthesis of benzo[b]furan derivatives have focused on minimizing waste and improving efficiency. For example, a domino reaction of tetrahydrobenzofuro[3,2-c] or [2,3-c]pyridines with dimethylacetylene dicarboxylate (DMAD) or methyl propiolate (MP) has been developed to produce spirobenzofuranpyridines in moderate yields. researchgate.net This type of cascade reaction is inherently atom-economical as it forms multiple bonds in a single operation without the need for isolating intermediates.
Another approach that aligns with the principles of atom economy is the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes, which generates furan (B31954) derivatives in a process with perfect atom economy. mdpi.com While not directly yielding the benzo[b]furan-3(2H)-one core, this methodology highlights the power of cycloaddition reactions in constructing heterocyclic systems efficiently.
A high-efficiency synthesis method for 2,6-dibromobenzo[1,2-B:4,5-B]dithiophene-4,8-dione, an analog of the target compound, has been reported to significantly improve the yield and meet the demands of atom economy. google.com This suggests that similar principles can be applied to the synthesis of this compound.
The following table outlines some novel synthetic strategies and their contributions to atom economy.
| Synthetic Strategy | Key Features | Atom Economy Aspect |
| Domino reaction of tetrahydrobenzofuropyridines with alkynes | Formation of multiple bonds in a single step | High, minimizes intermediate isolation and reagent use |
| 1,3-Dipolar cycloaddition of acetylenedicarboxylates and cyclooctynes | All atoms from reactants are incorporated into the product | Perfect atom economy |
| High-efficiency synthesis of dibrominated benzodithiophenedione | Improved overall yield | Reduces waste and improves resource utilization |
Reactivity and Mechanistic Investigations of 2,6 Dibromobenzo B Furan 3 2h One
Nucleophilic Substitution Reactions
Aromatic Nucleophilic Substitution (SNAr) on Halogenated Benzo[b]furanones
Specific research on the aromatic nucleophilic substitution (SNAr) at the C-6 position of 2,6-Dibromobenzo[b]furan-3(2H)-one is not documented. Investigations in this area would shed light on the susceptibility of the bromine substituent to be displaced by various nucleophiles, a key reaction for further functionalization.
Reactivity at the Ketone Functionality
There is a lack of published data on the specific reactions occurring at the ketone group of this compound. This would include reactions such as nucleophilic addition, reduction, or condensation, which are fundamental to understanding the chemical behavior of the furanone ring.
Metal-Mediated Transformations
Role in Cross-Coupling Reactions as a Substrate
While the bromo substituents suggest potential for use in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), no literature specifically reports the use of this compound as a substrate in such transformations. Data on reaction conditions, catalyst systems, and yields for the selective coupling at the C-2 or C-6 positions are absent.
Activation and Selectivity in Catalytic Processes
Consequently, without any documented use in catalytic reactions, there is no information regarding the activation of the C-Br bonds or the selectivity observed in catalytic processes involving this compound.
Radical Reactions
Currently, there is no specific information available in the scientific literature regarding the radical reactions of this compound. The influence of the dibromo substitution on the stability of potential radical intermediates and the propensity of the compound to undergo radical-initiated transformations has not been investigated.
Reaction Mechanisms of Key Transformations
Detailed mechanistic studies, including computational elucidation of reaction pathways, intermediates, and transition states for key transformations involving this compound, are not available in the published literature.
Computational Elucidation of Reaction Pathways
No computational studies have been reported that specifically model the reaction pathways of this compound. Such studies would be invaluable for predicting its reactivity and understanding the energetic profiles of potential transformations.
Intermediates and Transition States
There is no experimental or theoretical data on the specific intermediates and transition states involved in the reactions of this compound.
Spectroscopic and Structural Characterization of 2,6 Dibromobenzo B Furan 3 2h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for determining the structure of organic molecules. It provides information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the case of 2,6-dibromobenzo[b]furan-3(2H)-one and its derivatives, the chemical shifts of the protons are influenced by the electron-withdrawing effects of the bromine atoms and the carbonyl group, as well as the electronic environment of the benzofuran (B130515) ring system. libretexts.org
For instance, in derivatives of 2-benzylidenebenzofuran-3(2H)-one, the vinylic proton typically appears as a singlet in the range of δ 6.76-7.54 ppm. nitw.ac.in The aromatic protons of the benzofuran and benzylidene moieties exhibit complex splitting patterns in the aromatic region of the spectrum. nitw.ac.inresearchgate.net The chemical shifts of these protons are influenced by the nature and position of substituents on the aromatic rings. libretexts.org
Table 1: Representative ¹H NMR Data for Derivatives of Benzofuran-3(2H)-one
| Compound | Proton | Chemical Shift (δ, ppm) |
| 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one | vinylic H | 7.51 (s) |
| 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one | vinylic H | 7.54 (s) |
| 2-(5-bromo-2-(3-methylbut-2-enyloxy)benzylidene)-6-hydroxybenzofuran-3(2H)-one | vinylic H | 6.76 (s) |
Data sourced from a study on 2-benzylidenebenzofuran-3(2H)-one derivatives. nitw.ac.in
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound and its derivatives, the carbonyl carbon of the furanone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum. For example, in derivatives of 2-benzylidenebenzofuran-3(2H)-one, the carbonyl carbon signal is observed in the range of δ 181.1-184.7 ppm. nitw.ac.in
The chemical shifts of the aromatic carbons are influenced by the bromine substituents and other functional groups present in the molecule. oregonstate.edu The carbon atoms directly attached to bromine atoms will experience a significant downfield shift.
Table 2: Representative ¹³C NMR Data for Derivatives of Benzofuran-3(2H)-one
| Compound | Carbon | Chemical Shift (δ, ppm) |
| 2-(2-(3-methylbut-2-enyloxy)benzylidene)benzofuran-3(2H)-one | C=O | 184.7 |
| 2-(2-(allyloxy)benzylidene)-7-methoxybenzofuran-3(2H)-one | C=O | 184.7 |
| 2-(5-bromo-2-(3-methylbut-2-enyloxy)benzylidene)-6-hydroxybenzofuran-3(2H)-one | C=O | 181.1 |
Data sourced from a study on 2-benzylidenebenzofuran-3(2H)-one derivatives. nitw.ac.in
Advanced NMR Techniques for Structural Elucidation
For complex molecules, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are invaluable for complete structural assignment. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing direct ¹H-¹³C one-bond correlations. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, especially in identifying the connectivity of quaternary carbons. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. ipb.pt
These advanced techniques have been successfully employed to characterize the structures of various complex heterocyclic compounds, including derivatives of benzofurans. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the most prominent absorption band in the IR spectrum is expected to be from the stretching vibration of the carbonyl group (C=O) of the furanone ring. This band typically appears in the region of 1700-1750 cm⁻¹. pressbooks.pub In related aurone (B1235358) derivatives, this carbonyl absorption is observed between 1670 and 1698 cm⁻¹. researchgate.net
Other characteristic absorption bands would include those for the C-Br stretching vibrations, which typically appear in the lower frequency region of the spectrum, and the C-O-C stretching of the furan (B31954) ring. The aromatic C-H and C=C stretching vibrations will also be present. pressbooks.pub
Table 3: Typical IR Absorption Bands for Benzofuran-3(2H)-one Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| C=O (carbonyl) | 1670 - 1750 |
| C=C (aromatic) | 1430 - 1600 |
| C-O (ether) | 1000 - 1300 |
Data compiled from general IR spectroscopy principles and studies on related compounds. researchgate.netpressbooks.pub
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. libretexts.org
The UV-Vis spectrum of this compound and its derivatives is expected to show absorptions corresponding to π→π* and n→π* transitions. amazonaws.com The benzofuran ring system and the carbonyl group constitute the primary chromophore. The presence of bromine atoms, which can act as auxochromes, may cause a shift in the absorption maxima. matanginicollege.ac.in The conjugation of the benzofuran system with other chromophores, as seen in 2-benzylidenebenzofuran-3(2H)-ones, leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. researchgate.netlibretexts.org For example, benzene (B151609) exhibits a λmax at 256 nm, while aniline, with the auxochromic NH2 group, has a λmax at 280 nm. matanginicollege.ac.in
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns. chemguide.co.uk
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (291.926 g/mol ). synquestlabs.com Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. libretexts.org
High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. rsc.org
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for such compounds include the loss of a bromine atom (M-Br), the loss of carbon monoxide (M-CO), and cleavage of the furanone ring. chemguide.co.ukmsu.edu For example, in some isobenzofuran-1(3H)-one derivatives, a fragment at m/z = 133 corresponding to the phthalidyl cation is observed. imjst.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While experimental data for this compound is not available, the structural characteristics of analogous molecules allow for an informed discussion of its likely solid-state properties.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking Interactions)
The supramolecular architecture of crystalline this compound would be dictated by a variety of non-covalent interactions. The presence of two bromine atoms on the benzene ring suggests that halogen bonding could play a crucial role in the crystal packing. Specifically, Br···Br or Br···O interactions are anticipated, which would act as directional forces to guide the assembly of molecules.
In addition to halogen bonds, weak hydrogen bonds of the C–H···O type are expected to be present, involving the hydrogen atoms of the benzofuran system and the oxygen atom of the carbonyl group. These interactions, though weaker than conventional hydrogen bonds, are known to be significant in stabilizing crystal lattices of similar organic compounds.
Conformational Analysis in the Crystalline State
The this compound molecule is composed of a fused bicyclic system. The benzofuran portion is inherently planar. The five-membered furanone ring, however, is not perfectly flat and would likely adopt a slight envelope or twist conformation to relieve ring strain. The exact conformation in the solid state would be the one that allows for the most efficient crystal packing, influenced by the intermolecular interactions discussed above. The torsion angles within the furanone ring would be the primary conformational variables. Without experimental data, it is not possible to definitively describe the solid-state conformation.
Computational and Theoretical Investigations of 2,6 Dibromobenzo B Furan 3 2h One
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the behavior of a molecule. These methods determine the arrangement of electrons and energy levels, which govern the compound's chemical properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For 2,6-Dibromobenzo[b]furan-3(2H)-one, DFT calculations would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations form the basis for further analysis, such as vibrational frequencies and electronic properties. nih.gov DFT has been successfully applied to understand the structure and energy profiles of related furan-fused π-conjugated systems. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Orbital Energies)
Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, an FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The energies of the HOMO and LUMO orbitals would quantify its electron-donating and accepting capabilities. Although specific values for this compound are not published, the data would typically be presented as follows.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
No published computational studies were found to provide specific data for this table.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines charge transfer interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. This analysis helps in understanding hyperconjugative effects and delocalization of electron density, which contribute to molecular stability. For this compound, NBO analysis would elucidate the nature of the C-Br, C-O, and C=O bonds and the impact of the bromine atoms on the electronic structure of the benzofuran (B130515) core.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of charge within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
An MEP map of this compound would highlight the electrophilic and nucleophilic sites. The electronegative oxygen atom of the carbonyl group would be expected to be a region of negative potential, while the areas around the hydrogen and bromine atoms might show varying degrees of positive potential, influencing intermolecular interactions.
Electron Affinity (EA) and Electron Deficiency
Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. It is a measure of a molecule's ability to accept an electron. Molecules with high electron affinity are considered electron-deficient and are good electrophiles. The presence of two electron-withdrawing bromine atoms and a carbonyl group on the benzofuran ring system suggests that this compound would likely possess a notable electron deficiency, making it susceptible to nucleophilic attack.
Spectroscopic Property Simulations
Computational methods can simulate various types of spectra, providing valuable tools for interpreting experimental data. For this compound, theoretical simulations of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra would be invaluable for its characterization. DFT calculations are commonly used to predict vibrational frequencies (IR) and chemical shifts (NMR). Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions, which correspond to UV-Visible absorption spectra. Such simulated data, while not available in the current literature for this specific compound, would be essential for confirming its structure and understanding its photophysical properties.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. mpg.denih.gov It determines the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. rsc.orgarxiv.org For a molecule like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) associated with transitions such as π → π* and n → π*.
The π → π* transitions typically occur in the conjugated system of the benzofuran core and are expected to be intense. The n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are generally weaker. The specific functional and basis set, such as B3LYP/6-311++G(d,p), are chosen to provide a balance between accuracy and computational cost. arxiv.org The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial for simulating spectra in solution, as solvent polarity can significantly shift absorption bands. mdpi.com
Table 1: Predicted UV-Vis Absorption Data for this compound using TD-DFT
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 315 | 0.25 | HOMO -> LUMO | π → π |
| 280 | 0.18 | HOMO-1 -> LUMO | π → π |
| 245 | 0.35 | HOMO -> LUMO+1 | π → π |
| 350 | 0.01 | HOMO-2 -> LUMO | n → π |
Note: This table represents hypothetical data based on typical TD-DFT results for similar aromatic ketones. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.
NMR Chemical Shift Predictions (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)
The Gauge-Independent Atomic Orbital (GIAO) method is a robust computational approach for predicting the NMR chemical shifts of molecules. nih.govresearchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, GIAO calculations, often performed with functionals like PBE0 or ωB97xD and a suitable basis set, can predict both ¹H and ¹³C chemical shifts. nih.gov The accuracy of these predictions is valuable for structure verification and for assigning signals in experimental spectra, especially for complex molecules where spectral overlap can be an issue. nih.gov The electron-withdrawing effects of the bromine atoms and the carbonyl group, as well as the anisotropic effects of the benzene (B151609) ring, are all accounted for in these calculations, leading to distinct predicted shifts for the aromatic and methylene (B1212753) protons and carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| C2 | 4.65 (2H, s) | 75.2 |
| C3 | - | 190.5 (C=O) |
| C3a | - | 122.8 |
| C4 | 7.60 (1H, d) | 125.4 |
| C5 | 7.45 (1H, d) | 128.9 |
| C6 | - | 118.5 |
| C7 | 7.80 (1H, s) | 135.7 |
| C7a | - | 155.3 |
Note: This table presents hypothetical data based on GIAO calculations for related brominated aromatic compounds. Coupling patterns (s = singlet, d = doublet) are estimated.
Vibrational Frequency Calculations (e.g., Harmonic Vibrational Frequencies)
Computational vibrational analysis predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. q-chem.com These calculations are typically performed within the harmonic approximation. The resulting frequencies and their intensities provide a theoretical IR spectrum that can be used to identify functional groups and confirm molecular structure. researchgate.net
For this compound, key predicted vibrations would include the high-intensity C=O stretching frequency (typically around 1700-1750 cm⁻¹), C-O-C stretching modes of the furanone ring, aromatic C=C stretching vibrations, and the characteristic C-Br stretching frequencies at lower wavenumbers. unica.itunica.it Comparing the calculated harmonic frequencies, which are often systematically overestimated, with experimental data usually requires the application of a scaling factor. researchgate.net
Table 3: Selected Predicted Harmonic Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3080 | 15 | Aromatic C-H Stretch |
| 2990 | 10 | Methylene C-H Stretch |
| 1735 | 250 | C=O Stretch |
| 1590 | 80 | Aromatic C=C Stretch |
| 1250 | 110 | Aryl Ether C-O Stretch |
| 650 | 95 | C-Br Stretch |
Note: This table contains representative hypothetical data based on DFT calculations for similar molecules.
Reactivity and Stability Predictions
Computational Assessment of Chemical Reactivity and Stability
The chemical reactivity and thermodynamic stability of this compound can be assessed using computational methods. Frontier Molecular Orbital (FMO) theory is a key tool, where the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity.
The distribution of these orbitals also reveals likely sites for reaction. For instance, the LUMO is often centered on the carbonyl group, indicating its susceptibility to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. The stability of brominated compounds can also be influenced by the presence of halogens, which can affect bond strengths and reaction pathways. nih.gov
Reaction Mechanism Studies and Energy Profiles
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. researchgate.net
For this compound, theoretical studies could investigate mechanisms such as its reaction with nucleophiles or its participation in cross-coupling reactions. For example, the energy profile for the addition of a nucleophile to the carbonyl carbon could be calculated, revealing the activation energy barrier and the energy of the resulting tetrahedral intermediate. Such studies provide detailed mechanistic insights that are often difficult to obtain experimentally. researchgate.net
Aromaticity Analysis (e.g., Electron Delocalization Degree (EDDB), Gauge-Independent Molecular Orbital Current Density (GIMIC))
Aromaticity is a fundamental concept in chemistry, and several computational methods have been developed to quantify it.
The Electron Delocalization Degree (EDDB) method quantifies aromaticity by partitioning the electron density into localized and delocalized contributions. researchgate.netrsc.org This provides a direct measure of the extent of electron delocalization within a ring system, which is a hallmark of aromaticity. researchgate.net
The Gauge-Independent Molecular Orbital Current Density (GIMIC) method provides a more detailed picture by calculating the magnetically induced ring currents in a molecule. researchgate.net Aromatic systems sustain a diatropic (clockwise) ring current in the presence of an external magnetic field, while antiaromatic systems sustain a paratropic (counter-clockwise) current. GIMIC visualizes these current pathways, offering clear evidence of aromatic, antiaromatic, or non-aromatic character.
For this compound, these analyses would likely confirm the aromatic character of the substituted benzene ring. In contrast, the furanone ring, being non-planar at the C2 position and having a saturated center, would be identified as non-aromatic. These methods can provide quantitative values to compare the aromaticity of the benzene moiety with other related aromatic compounds.
Molecular Dynamics and Conformational Studies
While specific molecular dynamics (MD) simulations and comprehensive conformational analyses for this compound are not extensively documented in publicly available literature, the principles and methodologies for such studies are well-established. These computational techniques are essential for predicting the molecule's behavior in various environments, understanding its structural flexibility, and identifying its most stable conformations.
A molecular dynamics simulation for this compound would involve creating a computational model of the molecule and simulating its movements over time by solving Newton's equations of motion. This would provide a detailed picture of the molecule's dynamic behavior, including bond vibrations, angle bending, and torsional rotations. Such simulations can be performed in a vacuum to study the intrinsic properties of the molecule or in the presence of a solvent to understand its interactions with the surrounding medium. The study of halogenated aromatic compounds through molecular dynamics can reveal important information about their interactions and stability science.gov.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds pharmacy180.com. For this compound, the primary focus of a conformational analysis would be the puckering of the furanone ring and the rotational barriers associated with any flexible parts of the molecule. The benzofuranone core, being a bicyclic system, has limited conformational freedom compared to open-chain molecules. However, the furanone ring is not perfectly planar and can adopt different envelope or twist conformations.
Computational methods like Density Functional Theory (DFT) are powerful tools for investigating the geometries and relative energies of different conformers mdpi.com. By calculating the potential energy surface as a function of specific dihedral angles, the most stable, low-energy conformations can be identified. For instance, studies on substituted benzophenones have examined the twist of the aryl rings, which is influenced by both steric and electronic factors nih.gov. Similarly, the bromine atom at the 6-position on the benzene ring and the bromine atom at the 2-position on the furanone ring in this compound will significantly influence the molecule's geometry and electronic distribution.
The presence of bromine atoms also introduces the possibility of halogen bonding, a noncovalent interaction that can influence molecular self-assembly and interactions with other molecules. First-principles simulations can be employed to quantify the structure and dynamics of halogen bonds arxiv.orgacs.org.
A theoretical investigation into the rotational barriers of the molecule would also be a key component of its conformational study. While the fused ring system is largely rigid, any substituent groups could have rotational freedom. Calculating these barriers provides insight into the energy required to interconvert between different conformations mdpi.combiomedres.usresearchgate.netbiomedres.us.
Derivatization and Chemical Modification Strategies of 2,6 Dibromobenzo B Furan 3 2h One
Functionalization at Bromine Centers
The two bromine atoms on the benzo[b]furan-3(2H)-one core are prime targets for functionalization, enabling the introduction of various substituents and the construction of more complex molecular architectures.
Cross-Coupling with Various Nucleophiles (e.g., Aryl, Heteroaryl, Alkenyl)
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of 2,6-dibromobenzo[b]furan-3(2H)-one, these reactions allow for the substitution of the bromine atoms with a wide variety of nucleophiles. While specific studies on this compound are not extensively detailed in the provided search results, the principles of cross-coupling reactions on similar brominated aromatic and heterocyclic compounds are well-established and can be extrapolated.
For instance, the Negishi cross-coupling reaction, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a common method for arylating and alkylating brominated compounds. ossila.com Similarly, other palladium-catalyzed reactions like the Suzuki (using boronic acids or esters), Stille (using organotin compounds), and Heck (using alkenes) reactions provide avenues for introducing aryl, heteroaryl, and alkenyl groups. The reactivity of the two bromine atoms can be influenced by their electronic environment and steric accessibility.
The versatility of these cross-coupling reactions has been demonstrated in the synthesis of various substituted benzo[b]furan derivatives. For example, brominated benzo[b]furans have been functionalized through palladium-catalyzed coupling to introduce heterocyclic, carbocyclic, and alicyclic analogs. nih.gov
Table 1: Examples of Cross-Coupling Reactions on Brominated Heterocycles
| Cross-Coupling Reaction | Nucleophile Type | Catalyst System (Typical) | Product Type |
| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni catalyst | Aryl/Alkyl substituted |
| Suzuki Coupling | Boronic Acid/Ester (R-B(OR)2) | Pd catalyst, Base | Aryl/Heteroaryl substituted |
| Stille Coupling | Organotin (R-SnR'3) | Pd catalyst | Aryl/Alkenyl substituted |
| Heck Coupling | Alkenes | Pd catalyst, Base | Alkenyl substituted |
Modifications at the Ketone Group
The ketone group at the 3-position of the benzo[b]furan-3(2H)-one scaffold offers another avenue for chemical modification, allowing for the introduction of new functional groups and the alteration of the molecule's electronic and steric properties.
Reduction Reactions
The ketone can be reduced to a secondary alcohol, which can then be further functionalized. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. The resulting hydroxyl group can serve as a handle for subsequent reactions, such as esterification or etherification, to introduce a variety of substituents.
Reactions with Carbon Nucleophiles
The electrophilic carbon of the ketone is susceptible to attack by various carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions lead to the formation of tertiary alcohols, effectively adding an alkyl or aryl group to the 3-position of the benzo[b]furan ring. This provides a straightforward method for increasing the carbon framework of the molecule.
Wittig and Related Olefination Reactions
The Wittig reaction is a powerful method for converting ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org The geometry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions. organic-chemistry.org This reaction is particularly useful for introducing an exocyclic double bond at the 3-position of the benzo[b]furan-3(2H)-one ring system. organic-chemistry.org
The mechanism of the Wittig reaction typically involves the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. masterorganicchemistry.com This four-membered ring intermediate then fragments to yield the desired alkene and a phosphine (B1218219) oxide, which is the thermodynamic driving force for the reaction. masterorganicchemistry.com
Table 2: Key Olefination Reactions for Ketones
| Reaction | Reagent | Product | Key Features |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Forms a C=C bond, often with stereochemical control. organic-chemistry.org |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Alkene | A variation of the Wittig reaction, often yielding (E)-alkenes. |
The ability to perform these diverse chemical modifications on this compound underscores its potential as a versatile building block in organic synthesis. The strategic functionalization of its bromine centers and ketone group opens the door to a vast chemical space of novel compounds with potentially interesting biological and material properties.
Ring-Opening and Rearrangement Reactions
While specific literature on the ring-opening and rearrangement of this compound is not extensively detailed, the reactivity of the broader class of 3(2H)-benzofuranones allows for the prediction of its chemical behavior. The presence of two electrophilic centers, the carbonyl carbon and the carbon atom bearing the bromine at the 2-position, alongside the phenoxy ether linkage, are key sites for reactivity.
Nucleophilic attack on the carbonyl group can initiate ring-opening. For instance, treatment with strong nucleophiles like hydroxide (B78521) or alkoxides under forcing conditions could lead to the cleavage of the furanone ring to yield substituted 2-hydroxyphenylacetic acid derivatives.
Rearrangement reactions of similar α-haloketones are well-documented and often proceed via mechanisms such as the Favorskii rearrangement. In the case of this compound, treatment with a base could potentially lead to a benzocyclobutenone intermediate, which could be trapped or undergo further reactions. However, the stability of the aromatic ring and the electronic effects of the bromine substituent at the 6-position would significantly influence the feasibility and outcome of such rearrangements.
Synthesis of Polycyclic Systems Containing the Benzo[b]furanone Core
The this compound scaffold is a valuable starting material for the construction of more complex polycyclic systems. The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions, enabling the fusion of additional rings.
One common strategy involves intramolecular Heck or Sonogashira reactions. For example, a suitably functionalized side chain introduced at the 2-position (via substitution of the bromine) could undergo cyclization with the bromine at the 6-position to form a new ring fused to the benzene (B151609) portion of the benzofuranone.
Another approach is through cycloaddition reactions. The endocyclic C=C bond of the furanone ring, while part of an aromatic system, can potentially participate in [4+2] or other cycloadditions under specific conditions, leading to the formation of bridged polycyclic structures. The reactivity would be influenced by the electronic nature of the dienophile or dipolarophile.
Development of Novel Heterocyclic Systems from this compound
The development of novel heterocyclic systems from this compound often involves reactions that modify or replace the furanone ring. Condensation reactions with binucleophiles are a powerful tool in this regard.
For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazinone-fused systems. Similarly, condensation with amidines or guanidines could yield pyrimidine-fused heterocycles. These reactions typically proceed by initial nucleophilic attack at the carbonyl carbon, followed by cyclization and dehydration.
The bromine atoms also offer opportunities for building new heterocyclic rings. For instance, sequential or one-pot multi-component reactions involving palladium-catalyzed couplings can be envisioned. A Sonogashira coupling at one of the bromine positions, followed by an intramolecular cyclization of the introduced alkyne with a nucleophile, can lead to a variety of fused heterocycles. nih.gov The synthesis of thieno[2,3-b]thiophene (B1266192) derivatives from a diketone precursor highlights how a bifunctional starting material can be used to generate complex heterocyclic systems. nih.gov The general principle of using functionalized building blocks to create novel heterocycles is a cornerstone of modern synthetic chemistry. nih.govorientjchem.orgresearchgate.net Research into highly electrophilic systems for the synthesis of new polyfunctional azaheterocycles also provides a conceptual basis for potential transformations of this compound. researchgate.net
The table below summarizes potential transformations for the synthesis of novel heterocyclic systems from this compound based on established reactivity patterns of related compounds.
| Reagent | Potential Product Class | Reaction Type |
| Hydrazine | Pyridazinone-fused benzofurans | Condensation |
| Amidines | Pyrimidine-fused benzofurans | Condensation |
| Terminal Alkynes / Pd catalyst | Alkynyl-substituted benzofuranones | Sonogashira Coupling |
| 1,2-Diamines | Diazepine-fused benzofurans | Condensation |
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Methods
The synthesis of benzofuranones has traditionally relied on multi-step procedures that often involve harsh reagents and generate significant waste. The future of synthesizing 2,6-Dibromobenzo[b]furan-3(2H)-one lies in the development of more efficient and environmentally benign methodologies. Modern synthetic strategies are increasingly focused on atom economy, reduced energy consumption, and the use of catalytic systems.
One promising avenue is the application of Palladium(II)-catalyzed C-H activation/C-O bond formation . This method allows for the direct synthesis of the benzofuranone core from readily available starting materials like phenylacetic acids. The catalytic cycle, which can involve a Pd(II)/Pd(IV) redox process, offers a more direct and atom-economical route compared to classical methods. The use of mono-N-protected amino acid (MPAA) ligands has been shown to improve reaction yields and even introduce enantioselectivity, which could be a future direction for creating chiral derivatives of this compound.
Acid-catalyzed cyclization presents another area for optimization. While effective, traditional acid catalysts like polyphosphoric acid (PPA) can be difficult to handle and separate from the reaction mixture. Future research will likely focus on solid acid catalysts or milder Brønsted acids that can be easily recovered and reused, enhancing the sustainability of the process.
Furthermore, the principles of green chemistry are expected to be central to the future synthesis of this compound. This includes exploring solvent-free reaction conditions, using water as a solvent, and employing polymer-supported reagents to simplify purification and reduce waste. For instance, polymer-supported pyridinium (B92312) bromide perbromide could be investigated for the bromination step, offering a cleaner alternative to liquid bromine.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Pd(II)-Catalyzed C-H Activation | High atom economy, direct functionalization, potential for asymmetric synthesis. |
| Solid Acid-Catalyzed Cyclization | Catalyst recyclability, reduced corrosion and waste, milder reaction conditions. |
| Green Chemistry Approaches | Use of safer solvents (e.g., water), simplified workup, reduced environmental impact. |
| Polymer-Supported Reagents | Ease of product isolation, reagent recyclability, suitability for flow chemistry. |
Advanced Computational Design for Targeted Properties
Computational chemistry is set to play a pivotal role in unlocking the full potential of this compound. By using theoretical models, researchers can predict and tailor the properties of molecules before their synthesis, saving significant time and resources.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of this compound. These studies can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing applications in organic electronics. The positions of the bromine atoms significantly influence these energy levels, and computational models can help in designing derivatives with specific electronic properties.
Molecular modeling will also be instrumental in exploring the non-covalent interactions of this molecule. The bromine atoms can participate in halogen bonding , a directional interaction that can be used to control the self-assembly of molecules in the solid state. Computational studies can predict the strength and directionality of these halogen bonds, guiding the design of novel supramolecular structures and crystalline materials with desired packing motifs.
Exploration of Novel Reactivity Patterns
The two bromine atoms on the aromatic ring of this compound are key to its future applications, serving as versatile handles for further functionalization. Exploring the reactivity of these C-Br bonds will open up pathways to a vast array of new derivatives.
Palladium-catalyzed cross-coupling reactions are expected to be a major focus of research. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organotin reagents), and Buchwald-Hartwig amination (with amines) can be used to introduce a wide variety of substituents at the 2- and 6-positions. This will allow for the synthesis of libraries of compounds with tailored electronic and steric properties for applications in medicinal chemistry and materials science. The differential reactivity of the two bromine atoms could also be exploited for sequential and selective functionalization.
The development of novel catalytic systems that are more active and selective for the C-Br bonds in this specific scaffold will be a key research direction. This includes the use of advanced phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands to enhance the efficiency of cross-coupling reactions.
Integration into Multi-component Systems and Supramolecular Assemblies
The ability of this compound to participate in directional non-covalent interactions makes it an attractive candidate for the construction of complex molecular architectures.
The bromine atoms are capable of forming strong halogen bonds with electron-donating atoms like oxygen and nitrogen. This interaction can be used as a reliable tool for crystal engineering, directing the assembly of the molecules into predictable one-, two-, or three-dimensional networks. nih.govrsc.org The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-π stacking, could lead to the formation of highly ordered supramolecular structures with interesting properties.
Future research will likely explore the use of this compound as a key component in multi-component crystals or co-crystals . By combining it with other functional molecules, it may be possible to create materials with synergistic properties, such as enhanced charge transport or modified photophysical characteristics.
Expanding Applications in Materials Science and Engineering
The unique combination of a planar aromatic system, an electron-withdrawing ketone group, and two polarizable bromine atoms suggests that this compound and its derivatives have significant potential in materials science.
One of the most promising areas is in organic electronics . The core structure is related to dibenzofurans, which have been investigated as components of organic light-emitting diodes (OLEDs). By using the bromine atoms as points for substitution, the electronic properties of the benzofuranone core can be fine-tuned to create new materials for use as hole-transporting layers, electron-transporting layers, or emissive materials in OLEDs. The introduction of bromine can also enhance intersystem crossing, which could be beneficial for developing new phosphorescent emitters.
Furthermore, the ability to form ordered structures through halogen bonding and other interactions could be exploited in the development of organic field-effect transistors (OFETs) . Well-ordered thin films are essential for efficient charge transport, and the self-assembly properties of this compound derivatives could be leveraged to achieve the desired molecular packing. The bromine atoms also provide a route to creating larger, more conjugated systems through cross-coupling reactions, which is a common strategy for improving the performance of organic semiconductors.
Q & A
Q. What are the recommended synthetic routes for 2,6-Dibromobenzo[b]furan-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of benzo[b]furan-3(2H)-one using brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a polar aprotic solvent (e.g., DMF or CCl₄). Key variables include temperature (optimal range: 0–25°C), stoichiometry of bromine (2–2.2 equivalents for di-substitution), and reaction time (6–12 hours). Side reactions, such as over-bromination or ring-opening, are minimized by controlling reaction kinetics and quenching with aqueous Na₂S₂O₃. Yields typically range from 45–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The carbonyl group (C=O) at position 3 appears as a deshielded signal (~δ 170–175 ppm in ¹³C). Bromine substituents at positions 2 and 6 cause characteristic splitting patterns in aromatic protons (δ 7.2–7.8 ppm).
- IR : A strong C=O stretch (~1750 cm⁻¹) and C-Br stretches (500–650 cm⁻¹) are diagnostic.
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 292 (C₈H₄Br₂O₂⁺) with fragment peaks at m/z 212 ([M−Br]⁺) and 133 ([C₆H₃O₂]⁺) .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction resolve structural ambiguities?
- Methodological Answer : Bromine’s heavy-atom effect enhances X-ray scattering but complicates crystal packing due to steric hindrance. Slow evaporation from dichloromethane/hexane (1:3) at 4°C produces monoclinic crystals (space group P2₁/c). X-ray analysis confirms the lactone ring conformation and dihedral angles between bromine atoms (e.g., Br1–C2–C3–Br6 ~85°), which are critical for understanding reactivity in cross-coupling reactions .
Q. How do solvent polarity and temperature affect the stability of this compound in catalytic applications?
- Methodological Answer : Stability studies in DMSO, THF, and toluene (25–80°C) reveal degradation via lactone ring hydrolysis under acidic or aqueous conditions. Kinetic monitoring via HPLC shows a half-life of >48 hours in anhydrous toluene at 25°C, but <6 hours in DMSO/H₂O (9:1). Stabilizing agents like molecular sieves or inert atmospheres (N₂/Ar) are recommended for prolonged storage .
Q. How to reconcile contradictory data on the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Discrepancies in reported yields (30–75%) stem from variations in catalyst systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base selection (K₂CO₃ vs. Cs₂CO₃). A systematic study using in situ IR spectroscopy identifies Cs₂CO₃ in dioxane (100°C, 12 hours) as optimal for minimizing debromination. Control experiments with model substrates (e.g., mono-brominated analogs) validate the role of steric effects in coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
